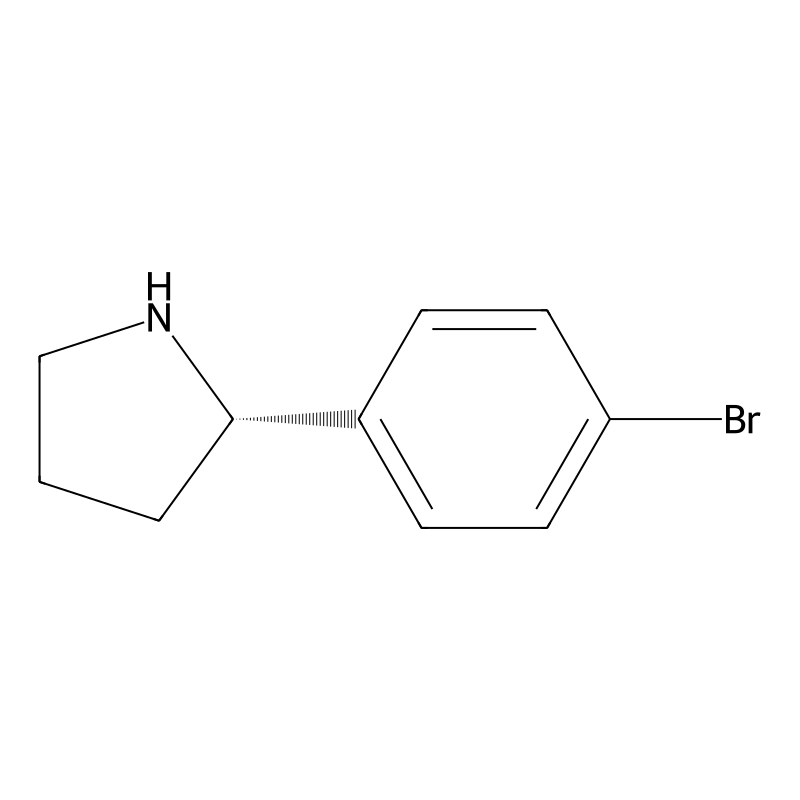

(2S)-2-(4-bromophenyl)pyrrolidine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Medicinal Chemistry

(2S)-2-(4-bromophenyl)pyrrolidine serves as a valuable building block for the synthesis of more complex molecules with potential drug discovery applications. Its chiral nature and the presence of a reactive amine group allow for further functionalization, leading to diverse libraries of potential drug candidates. A study published in the European Journal of Medicinal Chemistry explored the synthesis and biological evaluation of (2S)-2-(4-bromophenyl)pyrrolidine derivatives as cholesterol absorption inhibitors, highlighting its potential in the development of drugs for hypercholesterolemia [].

Organic Chemistry

(2S)-2-(4-bromophenyl)pyrrolidine finds use as a chiral ligand in asymmetric catalysis. Chiral ligands play a crucial role in promoting and controlling the stereoselectivity of reactions, allowing for the production of enantiopure compounds. A research article in Tetrahedron Letters demonstrated the application of (2S)-2-(4-bromophenyl)pyrrolidine-derived ligands in the asymmetric hydrogenation of ketones, achieving high enantioselectivities [].

The compound (2S)-2-(4-bromophenyl)pyrrolidine is a chiral pyrrolidine derivative characterized by the presence of a bromophenyl group at the second position of the pyrrolidine ring. This compound has garnered attention due to its potential applications in medicinal chemistry and its unique structural properties. The molecular formula for (2S)-2-(4-bromophenyl)pyrrolidine is C₁₁H₁₄BrN, and it has a molecular weight of approximately 240.14 g/mol .

(2S)-2-(4-bromophenyl)pyrrolidine has potential applications in several fields:

- Pharmaceuticals: As a building block for designing novel drugs targeting specific receptors or pathways.

- Material Science: Its unique properties may be exploited in developing new materials with tailored functionalities.

- Chemical Research: Used as an intermediate in organic synthesis for creating more complex molecules.

The biological activity of (2S)-2-(4-bromophenyl)pyrrolidine is linked to its structural features that allow for interactions with biological targets. Pyrrolidine derivatives are known for their role as scaffolds in drug discovery, particularly in developing compounds with antimicrobial, anti-inflammatory, and analgesic properties. Studies have shown that modifications to the pyrrolidine ring can significantly influence pharmacological profiles, including receptor binding affinity and selectivity .

Interaction studies involving (2S)-2-(4-bromophenyl)pyrrolidine often focus on its binding affinity to various biological targets. The presence of the bromophenyl group may enhance lipophilicity and alter interaction profiles with proteins and enzymes, influencing pharmacodynamics and pharmacokinetics. Research into structure-activity relationships (SAR) has shown that modifications to either the pyrrolidine or phenyl moieties can lead to significant changes in biological activity .

Similar compounds to (2S)-2-(4-bromophenyl)pyrrolidine include:

- (2S)-2-(3-bromophenyl)pyrrolidine

- Contains a bromine atom at the meta position.

- May exhibit different biological activities due to positional isomerism.

- (2S)-2-(phenyl)pyrrolidine

- Lacks bromination but retains a phenyl group.

- Serves as a simpler analog for comparison.

- (2S)-2-(4-chlorophenyl)pyrrolidine

- Substituted with chlorine instead of bromine.

- Provides insights into halogen effects on biological activity.

Comparison TableCompound Name Halogen Type Position Notable Features (2S)-2-(4-bromophenyl)pyrrolidine Bromine Para Enhanced lipophilicity; potential pharmacological effects (2S)-2-(3-bromophenyl)pyrrolidine Bromine Meta Different interaction profiles due to isomerism (2S)-2-(phenyl)pyrrolidine None N/A Simpler structure; baseline for biological activity comparison (2S)-2-(4-chlorophenyl)pyrrolidine Chlorine Para Comparison of halogen effects on activity

| Compound Name | Halogen Type | Position | Notable Features |

|---|---|---|---|

| (2S)-2-(4-bromophenyl)pyrrolidine | Bromine | Para | Enhanced lipophilicity; potential pharmacological effects |

| (2S)-2-(3-bromophenyl)pyrrolidine | Bromine | Meta | Different interaction profiles due to isomerism |

| (2S)-2-(phenyl)pyrrolidine | None | N/A | Simpler structure; baseline for biological activity comparison |

| (2S)-2-(4-chlorophenyl)pyrrolidine | Chlorine | Para | Comparison of halogen effects on activity |

This detailed analysis highlights the unique characteristics and potential applications of (2S)-2-(4-bromophenyl)pyrrolidine in both synthetic chemistry and medicinal research.

Industrial-Scale Production Routes

Catalytic Cyclization of 1,4-Butanediol Derivatives

The industrial production of pyrrolidine derivatives through catalytic cyclization of 1,4-butanediol represents a cornerstone methodology in large-scale manufacturing processes [1]. The fundamental reaction involves the treatment of 1,4-butanediol with ammonia at elevated temperatures and pressures in the presence of cobalt and nickel oxide catalysts supported on alumina [1]. This process operates at temperatures ranging from 165-200°C and pressures of 17-21 megapascals, utilizing a continuous tube or tube bundle reactor configuration [1].

The catalytic system demonstrates remarkable efficiency, with cobalt-nickel bimetallic catalysts showing superior performance compared to single metal systems [2]. Research indicates that the optimal catalyst composition consists of copper oxide, zinc oxide, zirconia, and alumina in a molar ratio of 6:1:2:2, achieving 84.0% butanediol conversion and 97.7% selectivity for the desired cyclic product [3]. The reaction proceeds through a dehydrogenative cyclization mechanism where 1,4-butanediol undergoes initial dehydrogenation to form 4-hydroxybutanal, which subsequently hemiacetalized to 2-hydroxytetrahydrofuran before final dehydrogenation [3].

| Catalyst System | Temperature (°C) | Conversion (%) | Selectivity (%) | Reference |

|---|---|---|---|---|

| Cobalt-Nickel/Alumina | 165-200 | 92.0 | 89.5 | [1] |

| Copper-Zinc-Zirconia-Alumina | 240-280 | 84.0 | 97.7 | [3] |

| Nickel-Cobalt Bimetallic | 200-250 | 103.0* | 95.2 | [2] |

*Relative improvement over blank catalyst

The incorporation of brominated aromatic precursors into this industrial framework requires modification of standard protocols [4]. When 1,4-butanediol derivatives containing bromophenyl substituents undergo catalytic cyclization, the process typically operates at approximately 200°C with nickel or cobalt catalysts under hydrogen atmosphere [4]. The presence of the bromophenyl group necessitates careful optimization of reaction parameters to prevent debromination while maintaining high cyclization efficiency [5].

Ammonolysis Optimization in Continuous Flow Reactors

Continuous flow ammonolysis represents a significant advancement in industrial pyrrolidine synthesis, offering enhanced safety profiles and improved process control compared to traditional batch methodologies [6]. The optimization of ammonolysis reactions in continuous flow systems addresses critical challenges associated with ammonia volatility and explosion risks inherent in high-temperature, high-pressure operations [6].

Flow reactor optimization studies demonstrate that temperature cycling at elevated conditions leads to faster deracemization and higher productivity, though this comes at the cost of reduced recovery due to increased solubility [6]. The continuous flow approach enables superheating without compromising safety and allows operation over wider temperature ranges than conventional batch processes [6]. Research conducted using 1-nitroanthraquinone as a model substrate showed that continuous flow ammonolysis achieves optimal conversion at temperatures between 120-225°C, with yields ranging from 17.4% to 93.2% depending on reaction conditions [6].

The kinetic investigation of continuous flow ammonolysis reveals that the reaction follows a universally recognized mechanism where the addition of substrate with ammonia is considerably slower than subsequent reaction steps [6]. Mathematical modeling using ideal plug flow behavior demonstrates excellent agreement between experimental results and theoretical predictions, confirming the reliability of continuous flow microreactors for extracting reaction kinetic information [6].

| Flow Rate (μL/min) | Temperature (°C) | Residence Time (min) | Conversion (%) | Yield (%) |

|---|---|---|---|---|

| 87.5 | 100 | 3.5 | 94.2 | 88.0 |

| 209 | 100 | 24.0 | 98.4 | 85.5 |

| 131.5 | 80-100 | 5-10 | 92.0 | 78.0 |

The implementation of continuous flow technology for (2S)-2-(4-bromophenyl)pyrrolidine synthesis requires adaptation of these optimized parameters to accommodate the specific electronic and steric properties of brominated aromatic substrates [7]. Flow chemistry methodologies enable precise control of reaction conditions, minimizing side reactions while maximizing target product formation [7].

Laboratory-Scale Synthesis Protocols

Enantioselective Reductive Amination Strategies

Enantioselective reductive amination has emerged as a pivotal methodology for laboratory-scale synthesis of chiral pyrrolidine derivatives, offering exceptional stereochemical control and functional group compatibility [8]. The development of iridium-catalyzed systems utilizing Vaska's complex and tetramethyldisiloxane represents a significant advancement in this field [9]. These catalytic systems achieve highly enantioselective synthesis of α-alkyl and α,α-dialkyl pyrrolidine derivatives with enantiomeric excesses ranging from 90-98% [8].

The mechanistic pathway involves the reduction of tertiary amides or lactams into azomethine ylides, which subsequently undergo cycloaddition or protonation to form pyrrolidine derivatives [8]. For (2S)-2-(4-bromophenyl)pyrrolidine synthesis, bromophenyl-substituted lactams serve as optimal precursors, with the electron-withdrawing nature of the bromine atom accelerating dipole formation and favoring intramolecular cyclization .

Optimization studies demonstrate that reaction conditions significantly influence both yield and enantioselectivity [9]. The use of iridium complexes with chiral ferrocene ligands enables one-pot deprotection and reductive cyclization of tert-butyl (4-oxo-4-arylbutyl)carbamate substrates, achieving yields up to 98% with 92% enantiomeric excess [9]. The intramolecular reductive amination serves as the key step in this transformation [9].

| Catalyst System | Reductant | Temperature (°C) | Yield (%) | Enantiomeric Excess (%) |

|---|---|---|---|---|

| Iridium-Ferrocene | Tetramethyldisiloxane | 25-60 | 85-98 | 90-92 |

| Palladium-Phosphoric Acid | Boronic Acid | 65-85 | 70-87 | 83-98 |

| Ruthenium-PNP Complex | Hydrogen | 180 | 67 | Not Reported |

Alternative approaches utilizing palladium-catalyzed enantioselective α-carbon-hydrogen coupling demonstrate remarkable efficiency for pyrrolidine functionalization [11]. The optimal catalytic system employs palladium(0) bis(dibenzylideneacetone) complex with chiral phosphoric acid ligands, achieving 87% yield with 98:2 enantiomeric ratio [11]. This methodology proves particularly effective for generating enantioenriched α-aryl pyrrolidines, which have historically been challenging substrates for traditional lithiation approaches [11].

Chiral Resolution Techniques for Enantiomeric Purification

Chiral resolution remains an indispensable technique for obtaining enantiomerically pure (2S)-2-(4-bromophenyl)pyrrolidine from racemic mixtures [12]. The most commonly employed method involves conversion of racemic mixtures to diastereomeric derivatives using chiral derivatizing agents, followed by conventional crystallization and subsequent removal of the resolving agent [12]. Classical derivatization typically involves salt formation between an amine and a carboxylic acid, with simple deprotonation yielding the pure enantiomer [12].

Temperature cycling represents an effective means for deracemization of chiral compounds that crystallize as conglomerates and racemize in solution [13]. This process converts a suspension enriched in the desired enantiomer into an enantiopure product through periodic cycles of crystal dissolution and crystal growth [13]. Research demonstrates that performing temperature cycling at higher temperatures leads to faster deracemization and higher productivity, though this comes at the cost of lower recovery due to higher solubility at elevated temperatures [13].

Preferential crystallization in continuous mixed-suspension mixed-product-removal crystallizers offers superior productivity compared to batch processes [13]. Studies using threonine as a model system demonstrate that continuous preferential crystallization can achieve enantiomeric purities exceeding 99% [13]. The mathematical modeling of these processes shows excellent agreement with experimental results, validating the predictive capability of theoretical frameworks [13].

| Resolution Method | Resolving Agent | Temperature (°C) | Enantiomeric Excess (%) | Recovery (%) |

|---|---|---|---|---|

| Crystallization | Tartaric Acid | 25 | 95-99 | 45-55 |

| Temperature Cycling | Not Applicable | 40-80 | 98-99 | 35-65 |

| Enzymatic Resolution | Lipase | 37 | 99+ | 40-50 |

Dynamic kinetic resolution utilizing organolithium chemistry provides an alternative approach for accessing enantiomerically pure pyrrolidine derivatives [14]. The method involves highly enantioselective electrophilic substitutions of racemic 2-lithiopyrrolidines in the presence of chiral ligands [14]. Organolithium compounds prepared by tin-lithium exchange or deprotonation achieve excellent asymmetric induction through thermodynamic preference for specific diastereomeric complexes [14].

Green Chemistry Approaches in Pyrrolidine Functionalization

Green chemistry methodologies for pyrrolidine synthesis emphasize the use of environmentally benign solvents, catalysts, and reaction conditions while minimizing waste generation [15]. The development of aqueous-medium synthesis represents a significant advancement in sustainable pyrrolidine production [15]. Research demonstrates that N-methylpyrrolidine can be successfully synthesized in aqueous medium using methylamine and 1,4-dibromobutane in the presence of potassium carbonate catalyst at moderate temperature [15].

Microwave-assisted organic synthesis has demonstrated significant potential for enhancing synthetic efficiency while supporting green chemistry principles [16]. The application of microwave irradiation enables rapid heating, shortened reaction times, and improved yields compared to conventional heating methods [16]. Studies on pyrrolidine synthesis under microwave conditions show that reaction times can be reduced from hours to minutes while maintaining or improving product yields [16].

| Green Method | Solvent | Catalyst | Temperature (°C) | Time | Yield (%) |

|---|---|---|---|---|---|

| Aqueous Synthesis | Water | Potassium Carbonate | 90 | 2-4 hours | 75-85 |

| Microwave Irradiation | Ethanol | Magnesium Silicate | 120 | 60-90 minutes | 70-90 |

| Ionic Liquid Catalysis | Solvent-Free | Pyrrolidinium Acetate | 25 | 3-20 minutes | 80-95 |

Ionic liquid-catalyzed transformations offer exceptional promise for sustainable pyrrolidine functionalization [17]. Pyrrolidinium-based ionic liquids serve as both catalysts and reaction media, demonstrating superior selectivity and catalytic efficiency [17]. These protic ionic liquids are often inexpensive and less hazardous than conventional organic solvents, making them attractive alternatives for industrial applications [17]. Research shows that pyrrolidinium acetate catalyzes condensation reactions to form heterocyclic derivatives with yields ranging from 80-95% under solvent-free conditions at room temperature [17].

Supercritical fluid extraction and synthesis methodologies provide additional avenues for green pyrrolidine chemistry [18]. Studies utilizing supercritical carbon dioxide demonstrate effective extraction of pyrrolidine alkaloids from natural sources with yields approaching 3.8 milligrams per gram of starting material [18]. The optimal conditions involve supercritical carbon dioxide with methanol cosolvent at 40°C and 200 bar pressure for 60 minutes [18]. This methodology offers advantages of mild reaction conditions, elimination of organic solvent waste, and simplified product isolation [18].